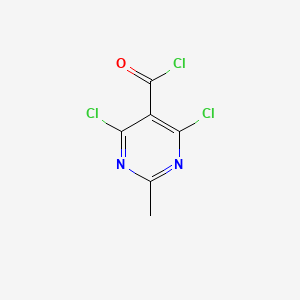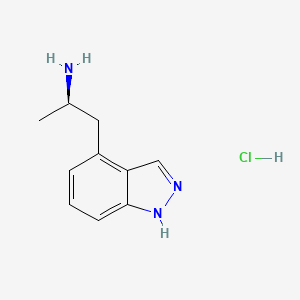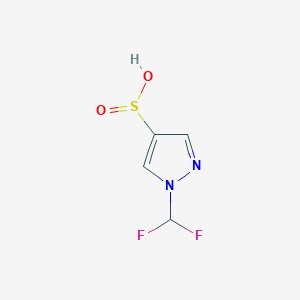
4-(Aminoethyl)salicylic acid hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminoethyl)salicylic acid hydrobromide is a chemical compound with the molecular formula C9H12BrNO3. It is a derivative of salicylic acid, where an aminoethyl group is attached to the fourth position of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminoethyl)salicylic acid hydrobromide typically involves the following steps:
Starting Material: The process begins with salicylic acid as the starting material.
Nitration: Salicylic acid undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethylene oxide to introduce the aminoethyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for 4-(Aminoethyl)salicylic acid hydrobromide follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminoethyl)salicylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrobromide group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-(Aminoethyl)salicylic acid hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions requiring anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(Aminoethyl)salicylic acid hydrobromide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminosalicylic acid: A related compound used in the treatment of tuberculosis.
Salicylic acid: A precursor to 4-(Aminoethyl)salicylic acid hydrobromide, widely used in skincare products.
Aminosalicylic acid: Another derivative with similar anti-inflammatory properties
Uniqueness
4-(Aminoethyl)salicylic acid hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12BrNO3 |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |
InChI |
InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-7(9(12)13)8(11)5-6;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
InChI-Schlüssel |
DSAWDWPOVQSTKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCN)O)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
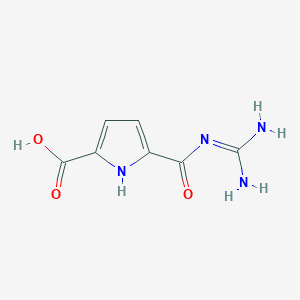
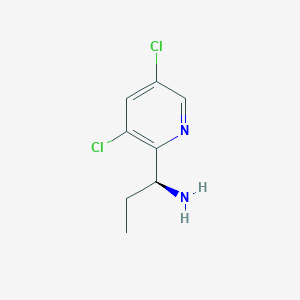

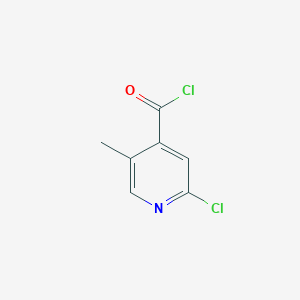
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
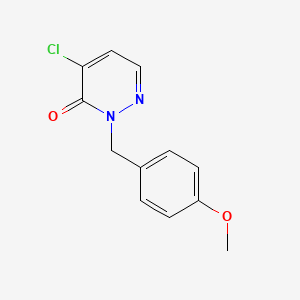
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

